Methyl cis-4-amino-1-methyl-pyrrolidine-3-carboxylate dihydrochloride
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Overview
Description
Methyl cis-4-amino-1-methyl-pyrrolidine-3-carboxylate dihydrochloride: is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its unique structure and properties, which make it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl cis-4-amino-1-methyl-pyrrolidine-3-carboxylate dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. The process may include steps such as amination, esterification, and hydrochloride salt formation. Specific reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized synthetic routes. This involves the use of large reactors, precise control of reaction parameters, and efficient purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions: Methyl cis-4-amino-1-methyl-pyrrolidine-3-carboxylate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Methyl cis-4-amino-1-methyl-pyrrolidine-3-carboxylate dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of Methyl cis-4-amino-1-methyl-pyrrolidine-3-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of microbial growth or modulation of cellular processes.
Comparison with Similar Compounds
Methyl cis-4-amino-1-methyl-pyrrolidine-3-carboxylate: A similar compound without the dihydrochloride salt form.
Methyl trans-4-amino-1-methyl-pyrrolidine-3-carboxylate: A stereoisomer with different spatial arrangement of atoms.
Ethyl cis-4-amino-1-methyl-pyrrolidine-3-carboxylate: An analog with an ethyl group instead of a methyl group.
Uniqueness: Methyl cis-4-amino-1-methyl-pyrrolidine-3-carboxylate dihydrochloride is unique due to its specific stereochemistry and the presence of the dihydrochloride salt form. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C7H16Cl2N2O2 |
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Molecular Weight |
231.12 g/mol |
IUPAC Name |
methyl (3R,4R)-4-amino-1-methylpyrrolidine-3-carboxylate;dihydrochloride |
InChI |
InChI=1S/C7H14N2O2.2ClH/c1-9-3-5(6(8)4-9)7(10)11-2;;/h5-6H,3-4,8H2,1-2H3;2*1H/t5-,6+;;/m1../s1 |
InChI Key |
WTWBZDMYGRTXFD-PVNUIUKASA-N |
Isomeric SMILES |
CN1C[C@H]([C@H](C1)N)C(=O)OC.Cl.Cl |
Canonical SMILES |
CN1CC(C(C1)N)C(=O)OC.Cl.Cl |
Origin of Product |
United States |
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